REACTION_CXSMILES
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[Cl:1][C:2]1[C:3]([NH2:9])=[N:4][CH:5]=[C:6]([Cl:8])[N:7]=1.[Cl:10][C:11]1[C:16]([Cl:17])=[CH:15][CH:14]=[CH:13][C:12]=1[S:18](Cl)(=[O:20])=[O:19]>>[Cl:10][C:11]1[C:16]([Cl:17])=[CH:15][CH:14]=[CH:13][C:12]=1[S:18]([NH:9][C:3]1[C:2]([Cl:1])=[N:7][C:6]([Cl:8])=[CH:5][N:4]=1)(=[O:20])=[O:19]
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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ClC=1C(=NC=C(N1)Cl)N
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Name
|
|
Quantity
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2.94 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC=C1Cl)S(=O)(=O)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Prepared by the method of Example 1 (reaction performed at room temperature)
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Name
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|
Type
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|
Smiles
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ClC1=C(C=CC=C1Cl)S(=O)(=O)NC1=NC=C(N=C1Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |